

# Application Notes and Protocols: Comprehensive Characterization of 2,4- Dimethylquinoline-3-carboxylic Acid

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## Compound of Interest

Compound Name: **2,4-dimethylquinoline-3-carboxylic Acid**

Cat. No.: **B028033**

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## Introduction

**2,4-Dimethylquinoline-3-carboxylic acid** is a heterocyclic compound belonging to the quinoline class. The quinoline scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.<sup>[1][2]</sup> This compound serves as a vital intermediate in the synthesis of more complex, biologically active molecules and dyes.

Accurate and comprehensive characterization of **2,4-dimethylquinoline-3-carboxylic acid** is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug discovery, quality control, and process development. Inconsistent purity or incorrect structural assignment can lead to unreliable biological data and compromise the safety and efficacy of final products.

This guide provides a multi-technique approach to the definitive characterization of **2,4-dimethylquinoline-3-carboxylic acid**. It details a suite of analytical protocols, explains the rationale behind experimental choices, and offers guidance on data interpretation, empowering researchers to achieve robust and reliable results.

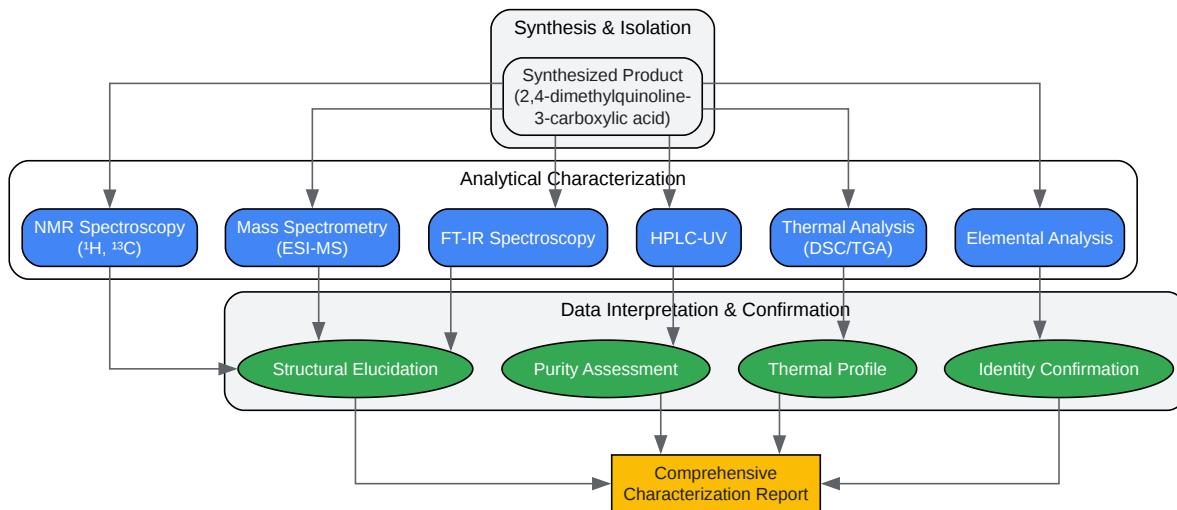
## Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing detailed analytical characterization. These properties influence choices regarding solvents for spectroscopy, mobile phases for chromatography, and sample preparation procedures.

Property	Value	Source(s)
Molecular Formula	<chem>C12H11NO2</chem>	PubChem
Molecular Weight	201.22 g/mol	ChemScene[3]
Appearance	Colorless or slightly yellow crystalline solid	ChemBK[4]
Melting Point	126-129 °C	ChemBK[4]
Solubility	Soluble in methanol, chloroform, dichloromethane; poor in water	ChemBK[4]

## Comprehensive Analytical Workflow

A combination of analytical techniques is required for unambiguous characterization. Spectroscopic methods elucidate the molecular structure, chromatographic techniques determine purity, thermal analysis assesses stability and melting behavior, and elemental analysis confirms the empirical formula.



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Caption: Overall workflow for the analytical characterization of **2,4-dimethylquinoline-3-carboxylic acid**.

## Spectroscopic Techniques for Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structures in solution.<sup>[5]</sup> It provides detailed information about the carbon-hydrogen framework.

### Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Given its solubility, deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) are suitable choices.  $\text{DMSO-d}_6$  is often preferred for carboxylic acids as it ensures the

acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR: Acquire the proton-decoupled carbon spectrum. This experiment requires more scans than  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Interpretation (Expected Chemical Shifts):
  - $^1\text{H}$  NMR Spectrum:
    - Aromatic Protons (4H): Signals will appear in the downfield region, typically between  $\delta$  7.0-9.0 ppm, characteristic of the quinoline ring system.[5]
    - Methyl Protons (6H): Two distinct singlets for the two methyl groups (at C2 and C4) will likely appear in the  $\delta$  2.0-3.0 ppm range.
    - Carboxylic Acid Proton (1H): A very broad singlet will appear far downfield, typically  $\delta$  10-13 ppm. Its position is highly dependent on concentration and solvent.[6]
  - $^{13}\text{C}$  NMR Spectrum:
    - Carboxyl Carbon: The C=O carbon will appear in the downfield region, around  $\delta$  165-185 ppm.[6]
    - Quinoline Carbons: Aromatic and heterocyclic carbons will appear between  $\delta$  110-150 ppm.
    - Methyl Carbons: The two methyl carbons will be observed in the upfield region, typically  $\delta$  15-30 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

## Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~1-10  $\mu\text{g/mL}$ ) in a solvent compatible with HPLC, such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source.
  - Acquire data in both positive and negative ion modes to determine the most sensitive mode of ionization.
- Data Interpretation:
  - Positive Ion Mode: Expect to observe the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  202.22.
  - Negative Ion Mode: Expect to observe the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $\text{m/z}$  200.22.
  - Fragmentation: Tandem MS (MS/MS) of the parent ion can provide further structural confirmation. A characteristic fragmentation pathway for quinoline carboxylic acids is the loss of the carboxyl group (as  $\text{CO}_2$  or  $\text{COOH}$ ).<sup>[4][7]</sup> For the  $[\text{M}+\text{H}]^+$  ion, a primary fragment would be expected from the loss of  $\text{CO}_2$  (44 Da), resulting in an ion at  $\text{m/z}$  158.18.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## Protocol: FT-IR (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

- Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
- Data Acquisition: Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Interpretation (Expected Characteristic Absorptions):
  - O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from  $\sim 3300 \text{ cm}^{-1}$  to  $2500 \text{ cm}^{-1}$ , resulting from strong hydrogen bonding.[6][8]
  - C-H Stretch (Aromatic & Methyl): Absorptions just above  $3000 \text{ cm}^{-1}$  (aromatic C-H) and just below  $3000 \text{ cm}^{-1}$  (methyl C-H).
  - C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between  $1730\text{--}1700 \text{ cm}^{-1}$ . Conjugation with the quinoline ring may shift this to the lower end of the range ( $\sim 1710\text{--}1680 \text{ cm}^{-1}$ ).[8]
  - C=C and C=N Stretches (Quinoline Ring): Multiple sharp absorptions in the  $1650\text{--}1450 \text{ cm}^{-1}$  region.
  - C-O Stretch (Carboxylic Acid): A strong absorption in the  $1320\text{--}1210 \text{ cm}^{-1}$  range.[8]

## Chromatographic Technique for Purity Assessment High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase method with UV detection is appropriate for this analyte.

### Protocol: Reversed-Phase HPLC-UV

- Instrumentation:
  - HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  - Column: A C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size) is a good starting point.[9]
- Mobile Phase Preparation:

- Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidifier improves peak shape for the carboxylic acid.
- Solvent B: Acetonitrile or Methanol.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (like methanol or acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.[9]
  - Injection Volume: 10 µL.
  - Column Temperature: 30-40 °C.
  - Detection Wavelength: Monitor at a wavelength of high absorbance for the quinoline chromophore, likely between 220-250 nm.[9] A photodiode array (PDA) detector is ideal for confirming peak identity and purity.
- Gradient Elution (Example):
  - 0-2 min: 10% B
  - 2-15 min: 10% to 90% B
  - 15-18 min: 90% B
  - 18-20 min: 90% to 10% B
  - 20-25 min: 10% B (re-equilibration)
- Data Interpretation:
  - The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
  - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

- For pharmaceutical applications, purity should typically be >98%.

## Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a substance as a function of temperature.

### Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess purity.

#### Protocol: DSC

- Instrumentation: A calibrated DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp-seal it.
- Experimental Conditions:
  - Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above the expected melting point (e.g., 160 °C) at a constant rate, typically 10 °C/min.[10]
  - Atmosphere: Purge with an inert gas like nitrogen (flow rate ~50 mL/min).
- Data Interpretation:
  - The melting point is determined from the onset or peak of the endothermic event on the thermogram. The result should align with the literature value (126-129 °C).
  - A sharp, single endotherm is indicative of a pure crystalline substance. Broad peaks or multiple transitions may suggest impurities or the presence of different polymorphic forms.

### Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

## Protocol: TGA

- Instrumentation: A calibrated TGA instrument.
- Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).
- Experimental Conditions:
  - Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min).
  - Atmosphere: Purge with an inert gas like nitrogen.
- Data Interpretation:
  - The TGA curve will show the temperature at which the compound begins to decompose (indicated by mass loss).
  - For an anhydrous, pure compound, no significant mass loss should occur before the decomposition temperature. Mass loss at lower temperatures (<120 °C) would suggest the presence of residual solvent or water.

## Elemental Analysis

Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. It is a fundamental technique for confirming the empirical and molecular formula.

## Protocol: CHN Analysis

- Principle: The method relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>) are separated and quantified by a detector (typically a thermal conductivity detector).[11][12][13]
- Instrumentation: A dedicated CHN elemental analyzer.

- Sample Preparation: Provide a pure, homogenous, and completely dry sample (typically 1-3 mg).
- Data Interpretation:
  - The instrument reports the weight percentages of C, H, and N.
  - These experimental values are compared to the theoretical values calculated from the molecular formula ( $C_{12}H_{11}NO_2$ ).
  - Theoretical Values: C = 71.63%, H = 5.51%, N = 6.96%.
  - An acceptable result for a pure compound is typically within  $\pm 0.4\%$  of the theoretical value. [\[14\]](#)

## Summary of Expected Results

The table below summarizes the expected data from a comprehensive analysis of a pure sample of **2,4-dimethylquinoline-3-carboxylic acid**.

Technique	Parameter	Expected Result
<sup>1</sup> H NMR	Chemical Shifts ( $\delta$ )	Aromatic H's (7.0-9.0 ppm), Methyl H's (~2.0-3.0 ppm), COOH H (10-13 ppm)
<sup>13</sup> C NMR	Chemical Shifts ( $\delta$ )	C=O (~165-185 ppm), Aromatic C's (110-150 ppm), Methyl C's (15-30 ppm)
ESI-MS	m/z	[M+H] <sup>+</sup> at 202.22; [M-H] <sup>-</sup> at 200.22
FT-IR	Wavenumbers (cm <sup>-1</sup> )	Broad O-H (3300-2500), Strong C=O (~1700), Aromatic C=C/C=N (1650-1450)
HPLC-UV	Purity	>98% area under the curve
DSC	Melting Point	Sharp endotherm with onset ~126-129 °C
TGA	Decomposition	Stable with no mass loss until >150-200 °C
Elemental Analysis	% Composition	C: 71.63±0.4; H: 5.51±0.4; N: 6.96±0.4

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